

# An In-depth Technical Guide to 5-Chlorobenzimidazole (CAS: 4887-82-5)

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## Compound of Interest

Compound Name: 5-Chlorobenzimidazole

Cat. No.: B1584574

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This guide serves as a comprehensive technical resource on **5-Chlorobenzimidazole**, a pivotal heterocyclic compound. Its unique structure, featuring a benzimidazole core with a chlorine substituent at the 5-position, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules and functional materials. We will delve into its fundamental properties, synthesis, biological significance, analytical characterization, and safe handling protocols, providing field-proven insights to support your research and development endeavors.

## Core Physicochemical Properties

Understanding the fundamental properties of **5-Chlorobenzimidazole** is the first step in its effective application. The chlorine atom at the 5-position significantly influences the molecule's electronic distribution, increasing its lipophilicity compared to unsubstituted benzimidazole. This characteristic can enhance its ability to penetrate biological membranes, a desirable trait for pharmaceutical applications. The compound is typically a stable, crystalline solid at room temperature, facilitating its storage and handling.

Property	Value	Source(s)
CAS Number	4887-82-5	
Molecular Formula	C <sub>7</sub> H <sub>5</sub> CIN <sub>2</sub>	
Molecular Weight	152.58 g/mol	
Appearance	White to off-white powder/solid	
Melting Point	118-122 °C (lit.) or 128-134 °C (lit.)	
Purity	≥ 96-99% (HPLC)	
SMILES	Clc1ccc2[nH]cnc2c1	
InChI Key	NKLOLMQJDLMZRE-UHFFFAOYSA-N	

## Synthesis of 5-Chlorobenzimidazole

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a one-carbon synthon like an aldehyde, acid, or urea. A common and reliable method for synthesizing halo-substituted benzimidazoles proceeds via the Phillips-Ladenburg synthesis, which involves the reaction of the appropriate o-phenylenediamine with a carboxylic acid or its derivative.

Below is a representative, detailed protocol for the synthesis of **5-Chlorobenzimidazole** from 4-chloro-o-phenylenediamine and formic acid.

## Experimental Protocol: Synthesis via Condensation

Objective: To synthesize **5-Chlorobenzimidazole** through the acid-catalyzed condensation of 4-chloro-o-phenylenediamine and formic acid.

Materials:

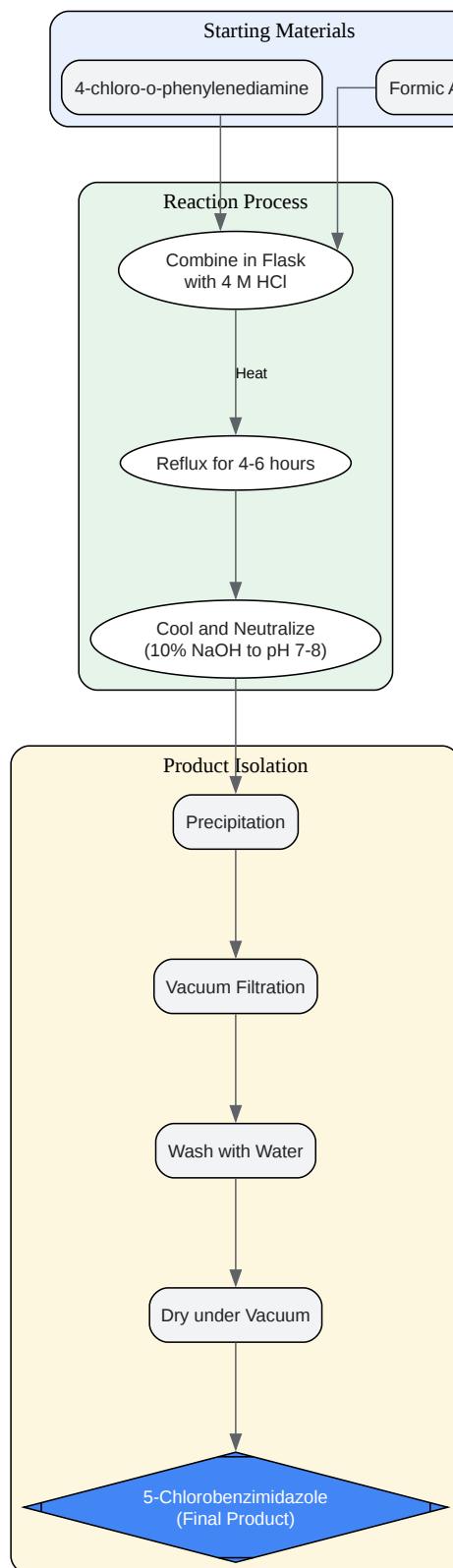
- 4-chloro-o-phenylenediamine
- Formic acid (~98%)

- 4 M Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper
- pH paper or meter

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, combine 4-chloro-o-phenylenediamine (14.26 g, 0.1 mol) with 4 M HCl (100 mL).
- Addition of Formic Acid: To the resulting slurry, add formic acid (5.5 mL, ~0.12 mol).
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.
- Precipitation: Carefully neutralize the reaction mixture by the slow, dropwise addition of a 10% NaOH solution until the pH reaches approximately 7-8. The product will precipitate out of the solution.
- Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.
- Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

- Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.



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Diagram 1: General workflow for the synthesis of **5-Chlorobenzimidazole**.

## Applications & Biological Activity

**5-Chlorobenzimidazole** is a versatile precursor used across multiple scientific disciplines, from pharmaceuticals to material science. Its derivatives have shown a wide spectrum of biological activities.

- **Pharmaceutical Development:** It is a key intermediate in synthesizing pharmaceuticals, including anti-cancer, anti-fungal, and anti-inflammatory agents. The benzimidazole scaffold is structurally similar to purine, allowing its derivatives to interact with various biological targets.
- **Antimalarial Activity:** Research has demonstrated that derivatives of **5-Chlorobenzimidazole**, specifically 5-chlorobenzimidazolyl-chalcones, exhibit potent antiplasmodial activity against both chloroquine-sensitive (CQ-S) and
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